5-BDBD
Vue d'ensemble
Description
Ce composé est largement utilisé dans la recherche scientifique en raison de sa capacité à bloquer les courants médiés par P2X4 dans différents types de cellules, y compris les cellules d'ovaire de hamster chinois . Le récepteur P2X4 est un canal ionique dépendant d'un ligand activé par l'adénosine triphosphate (ATP), et il joue un rôle important dans divers processus physiologiques et pathologiques, notamment l'inflammation, la douleur et les fonctions cardiovasculaires .
Applications De Recherche Scientifique
La 5-(3-Bromophényl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazépin-2-one présente plusieurs applications en recherche scientifique, notamment :
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le récepteur P2X4 et les voies associées.
5. Mécanisme d'action
Le mécanisme d'action de la 5-(3-Bromophényl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazépin-2-one implique son effet antagoniste sur le récepteur P2X4. Le composé se lie à un site allostérique sur le récepteur, ce qui entraîne un changement conformationnel qui inhibe l'activité du récepteur. Les principaux résidus impliqués dans cette liaison comprennent la méthionine 109, la phénylalanine 178, la tyrosine 300, l'arginine 301 et l'isoleucine 312 . Cette inhibition empêche le récepteur d'être activé par l'adénosine triphosphate, réduisant ainsi les voies de signalisation en aval associées à l'inflammation, à la douleur et à d'autres réponses physiologiques .
Mécanisme D'action
Target of Action
5-BDBD, also known as 5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one, is a potent and selective antagonist of the P2X4 receptor . The P2X4 receptor is a ligand-gated ion channel activated by extracellular ATP and is broadly expressed in most tissues of the body .
Mode of Action
This compound antagonizes the P2X4 receptor in a non-competitive manner . It interacts with the receptor at an allosteric binding site located between two subunits in the body region of P2X4 . Key residues involved in antagonist binding include M109, F178, Y300, and I312 on one subunit, and R301 on the neighboring subunit . The bromine group of this compound is redundant for the antagonist activity, though an interaction between the carbonyl group of this compound and R301 in P2X4 is associated with this compound activity .
Biochemical Pathways
The P2X4 receptor is associated with various biological processes, including neuropathic pain, vasodilation, and pulmonary secretion . Activation of P2X4 can potentiate P2X7-dependent activation of inflammasomes, leading to increased release of IL-1β and IL-18 . Inhibition of P2X4 by this compound can therefore impact these pathways.
Pharmacokinetics
It has been suggested that future studies should evaluate the pharmacokinetics of this compound to refine currently used drug regimens .
Result of Action
This compound inhibits the closed channel state of P2X4 but poorly inhibits the channel in the open/desensitizing state . The inhibition of P2X4 by this compound can lead to reduced neuropathic pain, inflammation, and vasodilation .
Action Environment
The action of this compound can be influenced by the pH of the environmentWhen the ph increases to 74, P2X4 can be stimulated by intra-lysosomal ATP . Therefore, the efficacy and stability of this compound may be influenced by environmental factors such as pH.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
5-BDBD interacts primarily with the P2X4 receptor, a type of purinergic receptor that is activated by extracellular ATP . The P2X4 receptor is an ATP-gated cation channel that is broadly expressed in most tissues of the body . The interaction between this compound and the P2X4 receptor results in the inhibition of P2X4-mediated currents .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can block P2X4-mediated currents in Chinese hamster ovary cells . In the context of immune responses, this compound has been found to strongly inhibit T cell migration, CD69 expression, and CD4+ T cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the P2X4 receptor. It antagonizes P2X4 in a non-competitive manner . Molecular modeling and site-directed mutagenesis suggest an allosteric binding site for this compound located between two subunits in the body region of P2X4, with key residues involved in antagonist binding .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, in a study on a recurrent nitroglycerin-induced chronic migraine model, daily treatment with this compound for 11 days resulted in significant reduction in hyperalgesia .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on acute kidney injury, a dosage of 3 mg/kg of this compound was found to significantly reduce biomarkers of kidney injury .
Transport and Distribution
The P2X4 receptor, which this compound targets, is known to be preferentially localized in lysosomes .
Subcellular Localization
The P2X4 receptor, which this compound targets, is known to be preferentially localized in lysosomes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 5-(3-Bromophényl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazépin-2-one implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour la 5-(3-Bromophényl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazépin-2-one ne soient pas largement documentées, le composé est produit dans des laboratoires de recherche et fourni par des sociétés chimiques à des fins de recherche. Le processus de production implique des mesures rigoureuses de contrôle de la qualité pour garantir la pureté et la constance du composé .
Analyse Des Réactions Chimiques
Types de réactions : La 5-(3-Bromophényl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazépin-2-one subit diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe bromophényle peut participer à des réactions de substitution nucléophile.
Réactions d'oxydation et de réduction : Le composé peut subir une oxydation et une réduction dans des conditions spécifiques, conduisant à la formation de différents dérivés.
Réactifs et conditions courantes :
Substitution nucléophile : Réactifs tels que l'hydroxyde de sodium ou le carbonate de potassium dans des solvants polaires.
Oxydation : Réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut conduire à la formation de divers dérivés substitués, tandis que l'oxydation et la réduction peuvent produire différentes formes oxydées ou réduites du composé .
Comparaison Avec Des Composés Similaires
La 5-(3-Bromophényl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazépin-2-one est unique en raison de sa grande sélectivité et de sa puissance en tant qu'antagoniste du récepteur P2X4. Des composés similaires comprennent :
BX430 : Un antagoniste allostérique non compétitif sélectif du récepteur P2X4.
PSB-12062 : Un antagoniste puissant et sélectif du récepteur P2X4.
Ces composés partagent des mécanismes d'action similaires mais diffèrent en termes de sélectivité, de puissance et de propriétés de solubilité .
Propriétés
IUPAC Name |
5-(3-bromophenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O2/c18-11-5-3-4-10(8-11)15-17-16(20-14(21)9-19-15)12-6-1-2-7-13(12)22-17/h1-8H,9H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYMVQPXXTZHSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C(=N1)C3=CC(=CC=C3)Br)OC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431707 | |
Record name | 5-BDBD | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
768404-03-1 | |
Record name | 5-BDBD | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 768404-03-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of 5-BDBD?
A1: this compound acts as a selective antagonist of the P2X4 receptor (P2X4R) [, , , , , , , , , , , , , ].
Q2: How does this compound interact with the P2X4 receptor?
A2: this compound binds to an allosteric site located between two subunits in the body region of the P2X4 receptor. This binding site is distinct from the ATP binding site []. Key residues involved in this compound binding include M109, F178, Y300, and I312 on one subunit and R301 on the neighboring subunit [].
Q3: Is the interaction of this compound with P2X4 receptors state-dependent?
A3: Yes, this compound preferentially binds to and inhibits the closed state of the P2X4 receptor. The antagonist activity of this compound is significantly reduced once the channel transitions to the open or desensitizing state, potentially due to a conformational change in the allosteric binding site [].
Q4: What are the downstream effects of this compound binding to P2X4 receptors?
A4: By antagonizing P2X4 receptors, this compound prevents ATP-mediated activation of the channel. This, in turn, inhibits the influx of cations, particularly calcium ions (Ca2+), into the cell, preventing downstream signaling cascades associated with P2X4 receptor activation [, ].
Q5: Does this compound affect other P2X receptor subtypes?
A5: this compound demonstrates high selectivity for P2X4 receptors and lacks significant effects on other human P2X receptor subtypes, including P2X2 [].
Q6: What is the significance of the bromine group in this compound for its antagonist activity?
A6: Studies suggest that the bromine group in this compound is not essential for its antagonist activity at the P2X4 receptor. Modifications replacing the bromine with other halogens or small hydrophobic groups did not significantly alter antagonist potency [].
Q7: Which structural features of this compound are crucial for its interaction with P2X4 receptors?
A7: The diazepinone moiety of this compound appears to be essential for its inhibitory activity. Molecular docking studies and SAR analysis suggest that the carbonyl group within the diazepinone moiety interacts with the R301 residue of the P2X4 receptor, contributing significantly to its binding affinity [].
Q8: What are the potential therapeutic applications being explored for this compound?
A8: Given its selective P2X4 antagonism, this compound is being investigated as a potential therapeutic agent for various conditions, including:* Neuropathic pain []* Allergic asthma [, ]* Traumatic brain injury []* Prostate cancer [, ]
Q9: How does this compound affect microglia activation?
A9: In models of traumatic brain injury and neuropathic pain, this compound has been shown to suppress the activation of microglia, the resident immune cells of the central nervous system. This suggests a potential role for P2X4 receptors in mediating microglial activation and neuroinflammation [, ].
Q10: What is the role of this compound in allergic airway inflammation?
A10: this compound has demonstrated efficacy in reducing airway inflammation in murine models of allergic asthma. It is thought to achieve this by suppressing the production of Th2 cytokines, which play a key role in allergic inflammation [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.